Minoxidil 2,3,4-Tri-O-acetyl-b-D-glucuronic Acid Methyl Ester
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Overview
Description
Minoxidil 2,3,4-Tri-O-acetyl-b-D-glucuronic Acid Methyl Ester is a protected metabolite of Minoxidil. It is primarily used in proteomics research and has a molecular formula of C22H31N5O10 with a molecular weight of 525.51 . This compound is not intended for diagnostic or therapeutic use but is valuable in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Minoxidil 2,3,4-Tri-O-acetyl-b-D-glucuronic Acid Methyl Ester involves the acetylation of Minoxidil followed by the esterification of glucuronic acid. The reaction typically requires the use of acetic anhydride and a catalyst such as pyridine under controlled temperature conditions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and purity. The use of automated reactors and continuous flow systems may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
Minoxidil 2,3,4-Tri-O-acetyl-b-D-glucuronic Acid Methyl Ester undergoes various chemical reactions, including:
Hydrolysis: In acidic or basic conditions, it can hydrolyze to form Minoxidil and glucuronic acid.
Substitution: It can undergo nucleophilic substitution reactions, particularly with amines to form corresponding amides.
Common Reagents and Conditions
Hydrolysis: Acidic (e.g., HCl) or basic (e.g., NaOH) conditions.
Substitution: Amines under mild heating conditions.
Major Products
Hydrolysis: Minoxidil and glucuronic acid.
Substitution: Corresponding amides.
Scientific Research Applications
Minoxidil 2,3,4-Tri-O-acetyl-b-D-glucuronic Acid Methyl Ester is used in various scientific research fields:
Mechanism of Action
The mechanism by which Minoxidil 2,3,4-Tri-O-acetyl-b-D-glucuronic Acid Methyl Ester exerts its effects is primarily through its role as a protected metabolite. It interacts with various molecular targets and pathways involved in protein modification and interaction studies . The acetyl and ester groups protect the molecule during reactions, allowing for selective deprotection and subsequent reactions.
Comparison with Similar Compounds
Similar Compounds
Acetobromo-α-D-glucuronic acid methyl ester: Used for similar purposes in organic synthesis and proteomics research.
Bromo-2,3,4-tri-O-acetyl-α-D-glucopyranuronic acid methyl ester: Another compound with similar protective groups and applications.
Uniqueness
Minoxidil 2,3,4-Tri-O-acetyl-b-D-glucuronic Acid Methyl Ester is unique due to its specific use as a protected metabolite of Minoxidil, providing a valuable tool in proteomics research and organic synthesis .
Properties
Molecular Formula |
C22H31N5O10 |
---|---|
Molecular Weight |
525.5 g/mol |
IUPAC Name |
methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(6-amino-2-imino-4-piperidin-1-ylpyrimidin-1-yl)oxyoxane-2-carboxylate |
InChI |
InChI=1S/C22H31N5O10/c1-11(28)33-16-17(34-12(2)29)19(35-13(3)30)21(36-18(16)20(31)32-4)37-27-14(23)10-15(25-22(27)24)26-8-6-5-7-9-26/h10,16-19,21,24H,5-9,23H2,1-4H3/t16-,17-,18-,19+,21-/m0/s1 |
InChI Key |
XUMBCEXECVBUSS-HZKQSDJQSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)ON2C(=CC(=NC2=N)N3CCCCC3)N)C(=O)OC)OC(=O)C |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)ON2C(=CC(=NC2=N)N3CCCCC3)N)C(=O)OC)OC(=O)C |
Origin of Product |
United States |
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